Cas no 2634687-59-3 ((S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole)

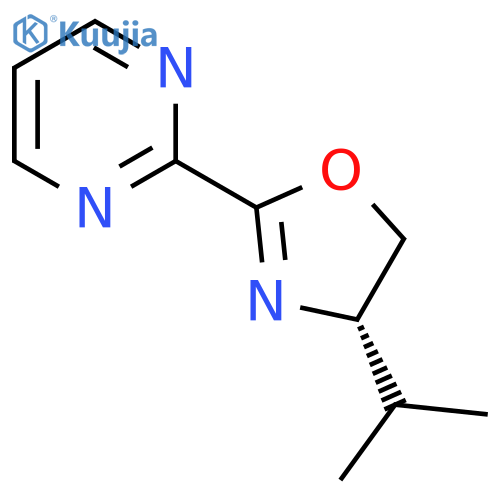

2634687-59-3 structure

商品名:(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole 化学的及び物理的性質

名前と識別子

-

- (S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

- E75412

- MFCD33022396

- 2634687-59-3

- 2-[(4S)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]pyrimidine

- BS-47752

- (4S)-4-propan-2-yl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole

- 2-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxaZolyl]-pyrimidine

-

- インチ: 1S/C10H13N3O/c1-7(2)8-6-14-10(13-8)9-11-4-3-5-12-9/h3-5,7-8H,6H2,1-2H3/t8-/m1/s1

- InChIKey: IGOXSVGRQVHHJE-MRVPVSSYSA-N

- ほほえんだ: O1C(C2N=CC=CN=2)=N[C@H](C1)C(C)C

計算された属性

- せいみつぶんしりょう: 191.105862047g/mol

- どういたいしつりょう: 191.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.4

- 疎水性パラメータ計算基準値(XlogP): 1.4

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01XCWH-1g |

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |

2634687-59-3 | 9799% | 1g |

$543.00 | 2025-02-12 | |

| 1PlusChem | 1P01XCO5-250mg |

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |

2634687-59-3 | 97% 99%ee | 250mg |

$120.00 | 2024-05-08 | |

| Aaron | AR01XCWH-250mg |

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |

2634687-59-3 | 9799% | 250mg |

$145.00 | 2025-02-12 | |

| Aaron | AR01XCWH-100mg |

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |

2634687-59-3 | 9799% | 100mg |

$79.00 | 2025-02-12 | |

| Aaron | AR01XCWH-5g |

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |

2634687-59-3 | 9799% | 5g |

$2406.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1238519-5g |

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |

2634687-59-3 | 97% | 5g |

$2695 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1238519-5g |

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |

2634687-59-3 | 97% | 5g |

$2695 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1238519-100mg |

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |

2634687-59-3 | 97% | 100mg |

$130 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1238519-1g |

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |

2634687-59-3 | 97% | 1g |

$555 | 2024-06-05 | |

| Ambeed | A1351951-100mg |

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |

2634687-59-3 | 97% 99%ee | 100mg |

$80.0 | 2025-02-20 |

(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole 関連文献

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

2634687-59-3 ((S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole) 関連製品

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2634687-59-3)(S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

清らかである:99%

はかる:1g

価格 ($):500.0